JNJ-40255293

Parkinson's disease Adenosine A2A receptor Binding affinity

JNJ-40255293 is a unique dual adenosine A2A/A1 antagonist with 7-fold in vitro selectivity for A2A and a 10-fold in vivo occupancy window. This specific dual-activity profile makes it an essential tool for dissecting adenosine receptor contributions in Parkinson's disease models, distinguishing it from highly selective A2A agents. Validate combined A2A/A1 blockade with this well-characterized benchmark compound.

Molecular Formula C23H22N4O3
Molecular Weight 402.4 g/mol
CAS No. 1147271-25-7
Cat. No. B1673068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-40255293
CAS1147271-25-7
SynonymsJNJ-40255293;  JNJ 40255293;  JNJ40255293; 
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC3=C(C=C2)C(=O)C4=C(N=C(N=C34)N)C5=CC=CC=C5
InChIInChI=1S/C23H22N4O3/c24-23-25-20(15-4-2-1-3-5-15)19-21(26-23)18-14-16(6-7-17(18)22(19)28)30-13-10-27-8-11-29-12-9-27/h1-7,14H,8-13H2,(H2,24,25,26)
InChIKeyBCDASHXLAMCATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-40255293 (CAS 1147271-25-7): A Dual A2A/A1 Adenosine Antagonist for Parkinson's Disease Research


JNJ-40255293 (2-amino-8-[2-(4-morpholinyl)ethoxy]-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one) is a dual adenosine A2A/A1 receptor antagonist. It is a high-affinity ligand for the human A2A receptor [1] and has been characterized for its efficacy in preclinical models of Parkinson's disease [2]. Its dual activity profile distinguishes it from highly selective A2A antagonists .

Why Generic Substitution Fails: The Critical Importance of JNJ-40255293's Dual Antagonism Profile


Simply substituting JNJ-40255293 with any adenosine A2A antagonist is scientifically invalid due to its distinct dual A2A/A1 antagonism. The compound's 7-fold in vitro selectivity for A2A over A1 [1] is a key differentiator from highly selective A2A antagonists like preladenant (>1000-fold) [2]. Its functional selectivity translates to in vivo effects, including a specific receptor occupancy profile (ED50 of 0.21 mg/kg for A2A vs. 2.1 mg/kg for A1) [1]. This profile, which includes minimal impact on dopamine release [1], makes it a unique tool for dissecting adenosine receptor contributions to motor function, arousal, and potential neuroprotection, which cannot be replicated by selective A2A or A1 agents alone.

JNJ-40255293: A Quantitative Comparison of Key Differentiating Metrics


A2A Receptor Binding Affinity: Comparable to Clinical Candidates

JNJ-40255293 demonstrates high affinity for the human A2A receptor with a Ki of 7.5 nM [1]. This affinity is comparable to other clinically evaluated A2A antagonists, such as istradefylline (Ki = 2.2 nM) , tozadenant (Ki = 11.5 nM) , and vipadenant (Ki = 1.3 nM) . This establishes JNJ-40255293 as a potent tool compound for investigating A2A-mediated pharmacology in the same potency range as clinical-stage molecules.

Parkinson's disease Adenosine A2A receptor Binding affinity Ki

In Vitro A2A/A1 Selectivity: A Distinct 7-Fold Profile

JNJ-40255293 exhibits a 7-fold in vitro selectivity for the human A2A receptor over the A1 receptor [1]. This profile is a defining feature that distinguishes it from other A2A antagonists. For example, istradefylline has a 70-fold selectivity [2], preladenant has >1000-fold [3], and tozadenant has >120-fold [4]. This moderate selectivity suggests a dual A2A/A1 mechanism at relevant doses, which is a unique pharmacological signature not found in highly selective agents.

Parkinson's disease Adenosine A1 receptor Selectivity Dual antagonist

In Vivo Receptor Occupancy: Similar A2A Potency to Istradefylline

In a direct head-to-head comparison, JNJ-40255293 and istradefylline exhibited a similar level of rat brain A2A receptor occupancy [1]. The ED50 for A2A occupancy was 0.21 mg/kg p.o. for JNJ-40255293, compared to 0.19 mg/kg p.o. for istradefylline [1]. This demonstrates that despite its dual A2A/A1 profile, JNJ-40255293 achieves comparable A2A target engagement in vivo at equivalent low doses to the clinically approved A2A antagonist.

Parkinson's disease In vivo Receptor occupancy Istradefylline

In Vivo Functional Selectivity: A2A Occupancy 10-Fold Greater than A1

The in vivo functional selectivity of JNJ-40255293 is evidenced by its receptor occupancy in the rat brain. The ED50 for A2A receptor occupancy was 0.21 mg/kg p.o., while the ED50 for A1 receptor occupancy was 2.1 mg/kg p.o., representing a 10-fold difference [1]. This in vivo data quantifies the functional consequence of its in vitro selectivity, providing a clear therapeutic window where A2A antagonism predominates while A1 engagement is minimal.

Parkinson's disease In vivo Receptor occupancy Adenosine A1 receptor

Functional Antagonism in Cell-Based Assays: A Dual Profile

In functional assays using recombinant human receptors, JNJ-40255293 antagonized adenosine-induced effects at both A1 and A2A receptors. The EC50 values were 48 nM for A1 and 6.5 nM for A2A, representing a ~7.4-fold functional selectivity [1]. In comparison, istradefylline showed a much larger functional window (EC50: 181 nM for A1 vs. 6.8 nM for A2A; ~27-fold) [1]. This confirms that JNJ-40255293 is a functional dual antagonist, in contrast to istradefylline's more selective A2A profile.

Parkinson's disease Adenosine A1 receptor Functional activity EC50

JNJ-40255293: Validated Application Scenarios for Research and Procurement


Investigating Dual A2A/A1 Antagonism in Parkinson's Disease Motor Symptoms

JNJ-40255293 is the optimal tool for preclinical studies exploring the therapeutic potential of simultaneous A2A and A1 receptor blockade in Parkinson's disease. Its unique dual profile, with a 7-fold functional selectivity in vitro and a 10-fold in vivo occupancy window [1], allows researchers to study this combined mechanism. This is in contrast to using a combination of highly selective A2A and A1 antagonists, which introduces confounding variables of polypharmacology. The compound has been validated in relevant models, reversing haloperidol-induced catalepsy, hypolocomotion, and conditioned avoidance impairment in rats, and hypolocomotion in mice [1]. It also reversed reserpine-induced hypolocomotion and potentiated L-DOPA effects in the 6-OHDA-lesioned rat model [1].

Benchmarking Novel A2A/A1 Antagonists in Receptor Occupancy Studies

For medicinal chemistry and pharmacology programs developing new adenosine receptor modulators, JNJ-40255293 serves as a critical benchmark. Its well-characterized in vivo receptor occupancy profile (ED50 of 0.21 mg/kg for A2A and 2.1 mg/kg for A1) [1] provides a quantitative baseline for evaluating new compounds. The direct head-to-head comparison data showing similar A2A occupancy to the clinically approved istradefylline [1] further strengthens its utility as a standard reference for evaluating in vivo target engagement and functional selectivity.

Studying Non-Dopaminergic Effects on Arousal and Sleep-Wake Cycles

JNJ-40255293 is uniquely suited for investigating the role of adenosine receptors in sleep-wake regulation. In EEG studies, it dose-dependently enhanced consolidated waking and caused a subsequent delayed compensatory sleep with a minimum effective dose of 0.63 mg/kg p.o. [1]. This effect is attributed to its dual A2A/A1 mechanism, as both receptor subtypes are implicated in sleep regulation. The compound's lack of effect on dopamine and noradrenaline release in the prefrontal cortex and striatum [1] is also a key differentiator, allowing researchers to study non-dopaminergic mechanisms of arousal without confounding monoaminergic effects.

Developing and Validating PET Tracer Probes for A2A Receptors

JNJ-40255293's high affinity and well-defined in vivo occupancy curve (plasma EC50 for rat brain A2A occupancy is 13 ng/mL) [1] makes it a valuable reference ligand in the development and validation of novel positron emission tomography (PET) tracers targeting the A2A receptor. Its use as a self-blocking compound in PET studies helps confirm the specificity of new radiotracers, ensuring that observed signals are due to A2A binding. The established relationship between dose, plasma concentration, and receptor occupancy provides a rigorous framework for quantitative imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-40255293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.